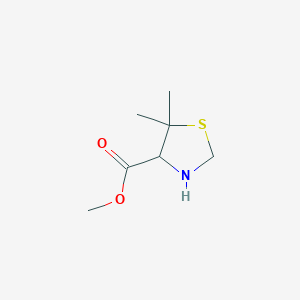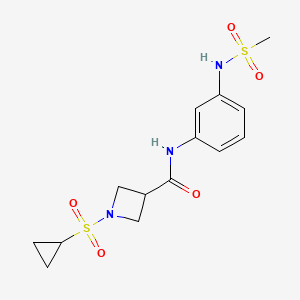
1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Research demonstrates the selective synthesis involving sulfonyl azides and enaminones from the azole series, leading to azoloyl-NH-1,2,3-triazoles and azolyl diazoketones. Factors influencing the reaction's course include the nature of initial reactants and solvent choice, with computational studies providing mechanistic insights (Shafran et al., 2022).
Antibacterial Activity
- Room Temperature Synthesis and Antibacterial Activity: A series of α-tolylsulfonamide derivatives, including substituted N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives, were synthesized and shown to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).
Inhibition Studies
- Carbonic Anhydrase Inhibitors: A study on the preparation of sulfonamides incorporating polyamino-polycarboxylate tails and their metal complexes showed potent inhibition of carbonic anhydrase isozymes, suggesting applications in developing novel antiglaucoma drugs (Scozzafava et al., 2002).
Synthetic Approaches
- One-Pot Synthesis of Arylsulfonamides and Azetidine-2,4-diones: An effective route to novel arylsulfonamides involves the reaction of enamines with arylsulfonyl isocyanate, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry (Alizadeh & Rezvanian, 2008).
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-23(19,20)16-12-4-2-3-11(7-12)15-14(18)10-8-17(9-10)24(21,22)13-5-6-13/h2-4,7,10,13,16H,5-6,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOPTRALVNPSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2731444.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2731450.png)
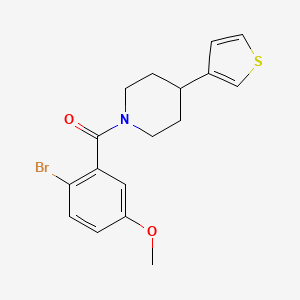
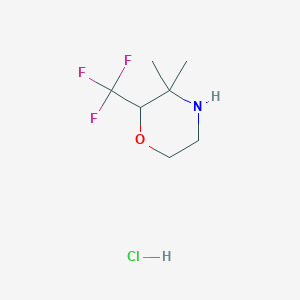

![1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2731455.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2731459.png)
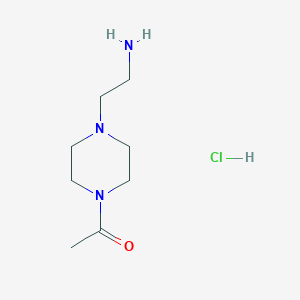
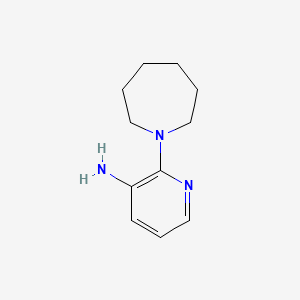
![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)
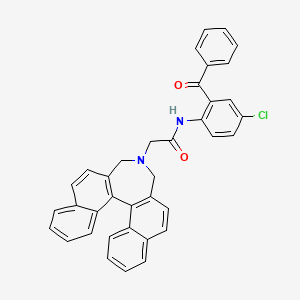
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2731466.png)
